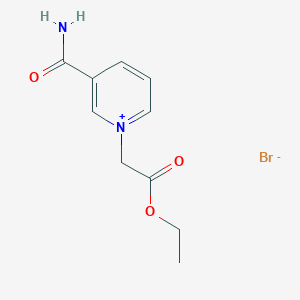![molecular formula C18H16N2 B14300790 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 114480-42-1](/img/structure/B14300790.png)
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is a heterocyclic compound belonging to the family of pyridocarbazoles. This compound is structurally related to ellipticine, a well-known natural product with significant biological activities, particularly in anticancer research . The unique structure of this compound makes it an interesting subject for various scientific studies.
準備方法
The synthesis of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be an acetylcarbazole, which undergoes alkylation with dimethyl sulfate to form an N-methyl derivative. This intermediate is then converted to the desired product through a series of reactions, including the Willgerodt reaction and hydrolysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential anticancer properties, similar to those of ellipticine. The compound’s ability to intercalate with DNA and inhibit topoisomerase II makes it a promising candidate for developing new anticancer agents . Additionally, its photophysical properties make it useful in the development of light-emitting diodes and other photonic devices .
作用機序
The mechanism of action of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves intercalation with DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .
類似化合物との比較
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is structurally similar to other pyridocarbazole alkaloids, such as ellipticine and olivacine. These compounds share a common tetracyclic structure and exhibit similar biological activities, particularly in anticancer research . this compound is unique due to its specific methylation pattern, which may influence its chemical reactivity and biological activity. Other similar compounds include 1,5-Dimethyl-6H-pyridazino[4,5-B]carbazole and 5,11-Dimethyl-6H-pyrido[4,3-B]carbazole .
特性
CAS番号 |
114480-42-1 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
1,5,11-trimethyl-2H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-13-8-9-19-12(3)16(13)11(2)17-14-6-4-5-7-15(14)20-18(10)17/h4-9,19H,1-3H3 |
InChIキー |
LFEKVEOWVMTRLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CNC(=C2C(=C3C1=NC4=CC=CC=C43)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
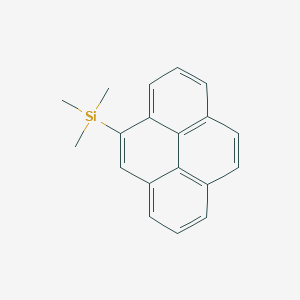
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
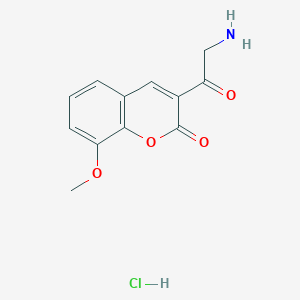
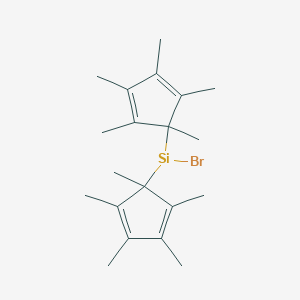
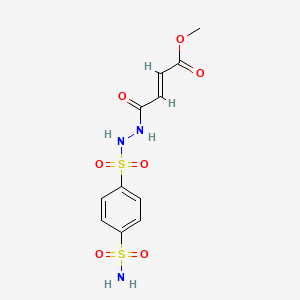
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
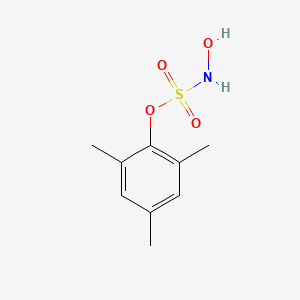
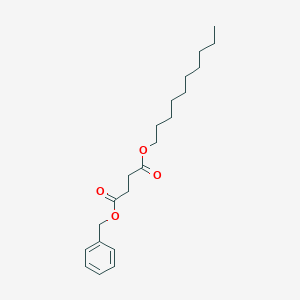
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
